molecular formula C12H14N4OS B2706328 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide CAS No. 898656-74-1

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide

Cat. No. B2706328
CAS RN: 898656-74-1
M. Wt: 262.33
InChI Key: CTHHAQWCFAHDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide” is a chemical compound with the molecular formula C12H14N4OS . It has an average mass of 262.331 Da and a mono-isotopic mass of 262.088837 Da . This compound is also known as “N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE” with a linear formula of C18H20N4O2S4 and a molecular weight of 452.642 .


Molecular Structure Analysis

The molecular structure of “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide” can be represented by the SMILES notation: CC(C)Cc1nnc(s1)NS(=O)(=O)c2ccc(cc2)NC(=O)C . This notation provides a way to represent the structure of the molecule in a linear format.

Scientific Research Applications

Sulfonamide Derivatives

This compound is a sulfonamide derivative . Sulfonamides are known for their wide range of applications in medicine, particularly as antibiotics. They work by inhibiting the growth of bacteria, making them useful in treating bacterial infections.

Imidazole Synthesis

The compound’s structure suggests potential use in the synthesis of imidazoles . Imidazoles are key components in functional molecules used in various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Fungicidal Activity

The compound’s structure is similar to that of certain N-nicotinamide derivatives, which have been designed and synthesized for their fungicidal activity . This suggests potential use of the compound in the development of new fungicides.

Inhibition of STAT3 in Cancer Treatment

The compound’s structure is similar to that of certain N-(benzimidazole-5-yl)-1,3,4-thiadiazol-2-amine derivatives, which have been found to be effective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a key role in many cellular processes such as cell growth and apoptosis . This suggests potential use of the compound in the development of new cancer treatments.

Interaction with Aquaporins

The compound’s structure is similar to that of acetazolamide, a carbonic anhydrase inhibitor known to interact with aquaporins and inhibit water permeability of membranes . This suggests potential use of the compound in the development of diuretics or treatments for conditions like glaucoma or altitude sickness.

Insecticidal Activities

The compound’s structure is similar to that of certain N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)picolinamide derivatives, which have been synthesized for their insecticidal activities . This suggests potential use of the compound in the development of new insecticides.

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8(2)7-10-15-16-12(18-10)14-11(17)9-5-3-4-6-13-9/h3-6,8H,7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHHAQWCFAHDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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